Ethyl 5-bromovalerate

Catalog No.
S662720
CAS No.
14660-52-7
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromovalerate

CAS Number

14660-52-7

Product Name

Ethyl 5-bromovalerate

IUPAC Name

ethyl 5-bromopentanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3

InChI Key

AFRWBGJRWRHQOV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCBr

Synonyms

5-Bromo-valeric Acid Ethyl Ester; 5-Bromopentanoate Ethyl Ester; 5-Bromopentanoic Acid Ethyl Ester; Ethyl 5-bromopentanoate; Ethyl 5-bromovalerate; Ethyl δ-bromovalerate; NSC 310169

Canonical SMILES

CCOC(=O)CCCCBr

Synthesis of Amino Acids:

  • Ethyl 5-bromovalerate plays a role in the preparation of specific amino acids. Research has shown its utility in synthesizing S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine. These amino acids are not commonly found in nature but can be valuable tools for studying protein structure and function.

Synthesis of Azide Precursors:

  • Another application of Ethyl 5-bromovalerate involves the synthesis of ethyl 5-azidovalerate []. Azide groups are essential functional groups in organic chemistry and can be used for further transformations to create various complex molecules. Ethyl 5-azidovalerate serves as a starting material for these syntheses.

Ethyl 5-bromovalerate is an organic ester with the chemical formula C7H13BrO2. It is a colorless liquid at room temperature [, ].

This compound gains significance in research due to the presence of a reactive bromine (Br) atom attached to a five-carbon chain (valerate). This combination allows chemists to introduce the desired functionality (often a carboxylic acid) into more complex molecules [].


Molecular Structure Analysis

Ethyl 5-bromovalerate possesses a linear structure with three key features:

  • Ester group: A carbonyl group (C=O) bonded to an oxygen atom which further connects to an ethyl (C2H5) group. This ester functionality contributes to the overall polarity of the molecule [].
  • Bromide group: A bromine atom (Br) attached to the second carbon atom in the five-carbon chain. This bromine's reactivity allows for further chemical transformations [].
  • Hydrocarbon chain: A five-carbon chain (valerate) provides flexibility and a hydrophobic character to the molecule [].

Chemical Reactions Analysis

Ethyl 5-bromovalerate is a versatile intermediate used in various organic syntheses. Here are two notable examples:

  • Synthesis of Carboxyalkylated Homocysteine Derivatives

    Ethyl 5-bromovalerate reacts with homocysteine (an amino acid) in the presence of a base to form S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine, which are valuable research tools for studying protein-protein interactions [].

    Balanced chemical equation (general representation):

    Ethyl 5-bromovalerate + Homocysteine (base) -> Carboxyalkylated Homocysteine Derivative + HBr
  • Synthesis of Ethyl 5-Azidovalerate

    Ethyl 5-bromovalerate can be converted to ethyl 5-azidovalerate, a key intermediate in the synthesis of bioactive molecules, through a nucleophilic substitution reaction with sodium azide (NaN3) [].

    Balanced chemical equation:

    Ethyl 5-bromovalerate + NaN3 -> Ethyl 5-Azidovalerate + NaBr

Physical And Chemical Properties Analysis

  • Molecular Formula: C7H13BrO2 []
  • Molecular Weight: 209.08 g/mol []
  • Physical State: Liquid (at 20°C) []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

Ethyl 5-bromovalerate does not have a direct biological effect and is not used for its own pharmacological properties. It acts as a chemical intermediate to introduce functionalities into other molecules.

Ethyl 5-bromovalerate is likely to exhibit some of the following hazards:

  • Skin and eye irritant: The ester functionality and bromine atom can potentially irritate skin and eyes upon contact [].
  • Harmful if swallowed: Due to its organic nature, ingestion can be harmful [].
  • Moderate fire hazard: The presence of organic components makes it flammable, requiring caution during handling [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14660-52-7

Wikipedia

Ethyl 5-bromovalerate

Dates

Modify: 2023-08-15

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